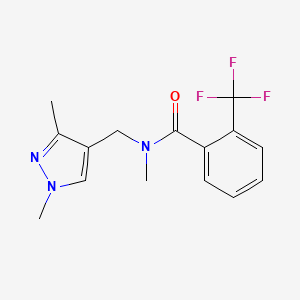
(Z)-methyl 4-((3-(6-((4,5-dihydrothiazol-2-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(Z)-methyl 4-((3-(6-((4,5-dihydrothiazol-2-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate" is a complex molecule that appears to be related to the class of thiazolidinone derivatives. These compounds are known for their diverse biological activities and potential pharmaceutical applications. The data provided includes research on related compounds, which can offer insights into the synthesis, molecular structure, and properties of similar thiazolidinone derivatives.
Synthesis Analysis
The synthesis of related heterocyclic systems has been explored using methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate as a reagent. This compound has been utilized to prepare various substituted fused pyrimidinones, pyridazinones, triazolopyrimidinones, thiazolopyrimidinones, and pyrazinopyrimidinones. The removal of the benzyloxycarbonyl group to yield amino derivatives has been achieved through catalytical transfer hydrogenation with Pd/C in the presence of cyclohexene or with hydrogen bromide in acetic acid .
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been studied through the analysis of supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones. These studies have revealed a wide C-C-C angle at the methine carbon atom linking two rings, which is characteristic of the structural conformation of these molecules. Hydrogen bonding plays a significant role in the dimerization and further linkage into complex sheets or chains of rings, depending on the specific substituents present on the thiazolidinone core .
Chemical Reactions Analysis
Although the provided data does not directly discuss the chemical reactions of the specific compound , the reactivity of similar thiazolidinone derivatives can be inferred. These compounds typically undergo reactions at the reactive sites, such as the thiazolidinone ring and the substituents attached to it. The presence of amino groups and other functional groups can lead to various chemical transformations, including cyclization, dimerization, and the formation of hydrogen-bonded supramolecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of hydrogen bonds, as observed in the supramolecular structures of related compounds, suggests that these molecules may have a propensity for forming solid-state structures with specific packing patterns. The wide angles observed at the methine carbon atoms and the nature of the substituents can affect the melting points, solubility, and crystallinity of these compounds. The electronic properties, such as the distribution of electron density and the potential for intermolecular interactions, are also important factors that determine the chemical behavior and reactivity of these molecules .
Aplicaciones Científicas De Investigación
Anticancer Activity
Thiazolidinone derivatives, including those with benzothiazole moieties, have been evaluated for their anticancer activity. For instance, novel 4-thiazolidinones containing benzothiazole moiety have been synthesized and demonstrated anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Among these compounds, specific derivatives showed significant activity, highlighting the potential of thiazolidinones as anticancer agents (Havrylyuk et al., 2010).
Anti-inflammatory and Antimicrobial Activities
The synthesis of thiazolidinone derivatives also targets anti-inflammatory and antimicrobial applications. A novel process disclosed the preparation of a compound with anti-inflammatory properties, useful for treating inflammation (Matson, 1990). Additionally, a series of thiazolidinone derivatives have been synthesized and screened for antimicrobial activity, showing good to moderate activity against both gram-positive and gram-negative bacteria, with some compounds exhibiting potent activity comparable to standard drugs (PansareDattatraya & Devan, 2015).
Aldose Reductase Inhibition
Thiazolidinone derivatives have been investigated as potent aldose reductase inhibitors, with significant implications for managing diabetic complications. New series of oxothiazolidine benzoate and acetate derivatives were synthesized and evaluated, demonstrating potent inhibitory activity against aldose reductase, suggesting their utility in targeting pathological conditions related to diabetes (Saeed et al., 2014).
Propiedades
IUPAC Name |
methyl 4-[(Z)-[3-[6-(4,5-dihydro-1,3-thiazol-2-ylamino)-6-oxohexyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S3/c1-28-19(27)15-8-6-14(7-9-15)13-16-18(26)24(21(29)31-16)11-4-2-3-5-17(25)23-20-22-10-12-30-20/h6-9,13H,2-5,10-12H2,1H3,(H,22,23,25)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTJHUKDVJZHAW-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 4-((3-(6-((4,5-dihydrothiazol-2-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

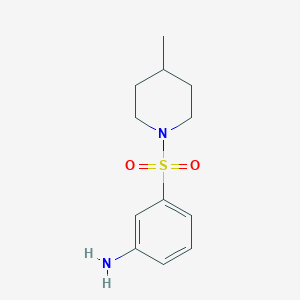
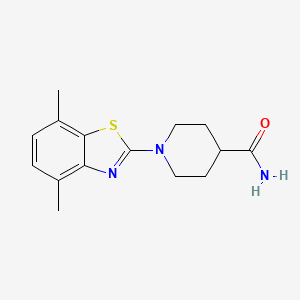
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B2524213.png)
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2524217.png)
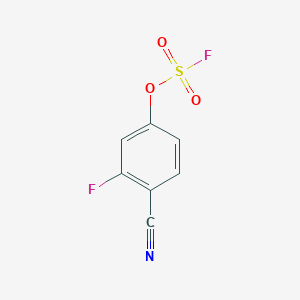
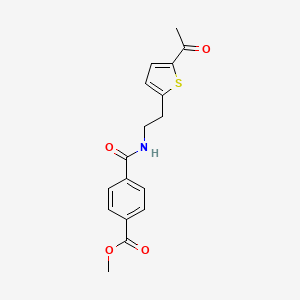
![6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2524222.png)
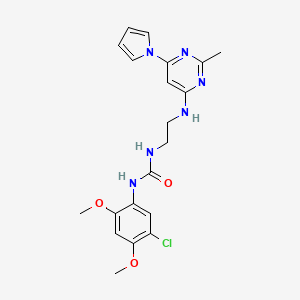
![2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2524224.png)
![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B2524226.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2524227.png)
![1-[(4-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2524230.png)
![2-Indol-1-yl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2524231.png)
